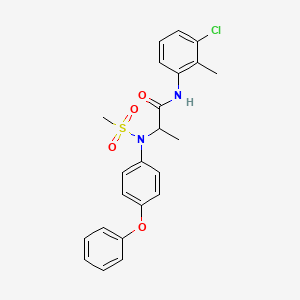

N~1~-(3-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves complex reactions where specific functional groups are introduced to achieve desired properties. For instance, studies on similar sulfonamide compounds have utilized various synthesis methods, including reactions with chlorosulfonic acid to produce sterically hindered structural isomers with unique properties (Rublova et al., 2017). These methods highlight the intricate approaches used to synthesize complex sulfonamides.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is crucial for their function and properties. X-ray crystallography is a common technique used to determine the molecular structure of such compounds, providing detailed information on the arrangement of atoms and the geometry of the molecule. For example, the molecular structure of certain sulfonamide compounds has been determined using X-ray crystallography, revealing specific intramolecular hydrogen bonds and the steric effects of substituents on the molecule's geometry (Jones et al., 1995).

Chemical Reactions and Properties

Sulfonamide compounds undergo various chemical reactions that modify their structure and properties. Electrophile-induced reactions, for instance, demonstrate the reactivity of vinylallenyl sulfone derivatives, leading to the formation of compounds with different functionalities depending on the electrophiles used (Christov & Ivanov, 2004). These reactions are instrumental in the synthesis of derivatives with specific properties.

Physical Properties Analysis

The physical properties of sulfonamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. Studies on related compounds have shown that modifications in the sulfonamide group can lead to changes in these properties, affecting their applicability in various fields (Padaki et al., 2013).

Chemical Properties Analysis

The chemical properties of sulfonamides, including acidity, basicity, and reactivity towards different chemical reagents, are crucial for their biological activity and applications. Research on sulfonamide derivatives has provided insights into their behavior in chemical reactions and their potential as intermediates in the synthesis of more complex molecules (Flynn et al., 1992).

Applications De Recherche Scientifique

Chemical Synthesis and Reactivity

Research into the reactivity and synthesis of compounds related to N1-(3-chloro-2-methylphenyl)-N2-(methylsulfonyl)-N2-(4-phenoxyphenyl)alaninamide has provided insights into their chemical properties and potential applications in material science and organic chemistry. For instance, studies on the reactions of N-phenylmaltimide with chlorosulfonic acid have shown the formation of sulfonyl chloride derivatives, which are crucial intermediates in synthesizing various sulfonamides and other related compounds. These reactions underline the compound's relevance in developing novel materials and chemicals with specific functions (Cremlyn & Nunes, 1987).

Environmental Impact Studies

Understanding the environmental behavior of chemical compounds, including those structurally related to N1-(3-chloro-2-methylphenyl)-N2-(methylsulfonyl)-N2-(4-phenoxyphenyl)alaninamide, is crucial. Studies on the transport of chlorsulfuron through soil columns have highlighted the mobility of certain sulfonylurea herbicides in agricultural soils, providing essential data for predicting environmental contamination risks and developing strategies for sustainable agricultural practices (Veeh, Inskeep, Roe, & Ferguson, 1994).

Pharmacological Research

Although explicit information on drug use and side effects is excluded from this summary, it's worth noting that compounds with sulfonyl and phenoxy phenyl groups are often studied for their pharmacological potentials. Such research endeavors aim to discover new therapeutic agents and understand the biochemical mechanisms underlying their activity.

Materials Science and Engineering

Compounds similar to N1-(3-chloro-2-methylphenyl)-N2-(methylsulfonyl)-N2-(4-phenoxyphenyl)alaninamide have applications in materials science, particularly in developing novel nanofiltration membranes and other materials with specialized properties. For example, the synthesis of novel sulfonated thin-film composite nanofiltration membranes shows the importance of sulfonyl-containing compounds in improving water flux and dye rejection capabilities, crucial for water purification technologies (Liu et al., 2012).

Propriétés

IUPAC Name |

N-(3-chloro-2-methylphenyl)-2-(N-methylsulfonyl-4-phenoxyanilino)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23ClN2O4S/c1-16-21(24)10-7-11-22(16)25-23(27)17(2)26(31(3,28)29)18-12-14-20(15-13-18)30-19-8-5-4-6-9-19/h4-15,17H,1-3H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOKMKIDURMLXEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)C(C)N(C2=CC=C(C=C2)OC3=CC=CC=C3)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 1-[N-[(4-methoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycyl]-4-piperidinecarboxylate](/img/structure/B4023315.png)

![1-[4-(diethylamino)phenyl]-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione](/img/structure/B4023328.png)

![4-fluoro-N-{2-[(2-methylbenzyl)thio]ethyl}benzenesulfonamide](/img/structure/B4023333.png)

![N-{1-[(tert-butylamino)carbonyl]-2-methylpropyl}-2-[(4-methylbenzoyl)amino]benzamide](/img/structure/B4023342.png)

![5-(4-methoxyphenyl)-2-(4-nitrophenyl)-4-[(propylamino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4023347.png)

![4-methyl-N-{2-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)carbonyl]phenyl}benzamide](/img/structure/B4023349.png)

![2-({N-(4-methoxyphenyl)-N-[(4-methyl-3-nitrophenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B4023357.png)

![2-bromo-N-[5-({2-[(2-nitrophenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4023380.png)

![5-(4-fluorophenyl)-2-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4023392.png)

![N-allyl-2-imino-5-oxo-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B4023403.png)

![17-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4023414.png)